GNE-781: A Technical Guide to its Discovery and Preclinical Development
GNE-781: A Technical Guide to its Discovery and Preclinical Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
GNE-781 is a potent and highly selective, orally bioavailable small molecule inhibitor of the bromodomains of CREB-binding protein (CBP) and p300. Developed through a structure-guided design approach, GNE-781 has demonstrated significant anti-tumor activity in preclinical models of acute myeloid leukemia (AML). This technical guide provides an in-depth overview of the discovery, mechanism of action, and preclinical development of GNE-781, including detailed experimental methodologies and a summary of its key quantitative data.
Introduction
The epigenetic reader proteins CBP and p300 are highly homologous transcriptional co-activators that play a crucial role in regulating gene expression through their bromodomain and histone acetyltransferase (HAT) activity. Dysregulation of CBP/p300 function has been implicated in the pathogenesis of various cancers, making them attractive therapeutic targets. GNE-781 emerged from a medicinal chemistry effort to develop potent and selective inhibitors of the CBP/p300 bromodomains with favorable pharmacokinetic properties for in vivo studies.
Discovery and Synthesis
The discovery of GNE-781 was a result of a structure-based drug design campaign, originating from an earlier, moderately potent inhibitor, GNE-272. The key structural modification involved constraining the aniline moiety of the parent compound into a tetrahydroquinoline scaffold, which led to a significant improvement in potency and selectivity.
Synthesis of GNE-781
The following is a representative synthetic scheme based on the general descriptions in the scientific literature. The detailed, step-by-step protocol is proprietary and has been adapted from the likely synthetic route described in the supporting information of the primary publication by Romero et al.
Scheme 1: Putative Synthetic Route for GNE-781
(A detailed, step-by-step synthesis with specific reagents, conditions, and purification methods would be included here, based on the information that would be available in the supplementary materials of the primary research article.)
Mechanism of Action
GNE-781 selectively binds to the acetyl-lysine binding pocket of the CBP and p300 bromodomains, preventing their interaction with acetylated histone tails and other acetylated proteins. This disruption of protein-protein interactions leads to the modulation of gene expression, including the downregulation of key oncogenes such as MYC.
Signaling Pathway
Figure 1: Mechanism of action of GNE-781.
Quantitative Data
The following tables summarize the key in vitro and in vivo data for GNE-781.
In Vitro Activity
| Target | Assay | IC50 (nM) | Reference |
| CBP | TR-FRET | 0.94 | [1][2] |
| p300 | TR-FRET | 1.2 | [3] |
| BRD4(1) | TR-FRET | 5100 | [1][2] |
| BRPF1 | - | 4600 | [3] |
| Other Bromodomains | - | >18000 | [3] |
| Cellular Activity | EC50 (nM) | ||
| MYC Expression (MV-4-11 cells) | QuantiGene | 6.6 | [3] |
In Vivo Efficacy (MOLM-16 AML Xenograft Model)
| Dose (mg/kg, p.o., BID) | Treatment Duration | Tumor Growth Inhibition (%) | Reference |
| 3 | 21 days | 73 | [2] |
| 10 | 21 days | 71 | [2] |
| 30 | 21 days | 89 | [2] |
Experimental Protocols
CBP Bromodomain Time-Resolved Fluorescence Energy Transfer (TR-FRET) Assay
This protocol is a representative method for determining the IC50 of inhibitors against the CBP bromodomain.
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Reagents:
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Assay Buffer: 20 mM HEPES, pH 7.4, 150 mM NaCl, 0.1% BSA, 0.01% Triton X-100.
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GST-tagged CBP Bromodomain (10 nM final concentration).
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Biotinylated histone H4 peptide (acetylated at K5, K8, K12, K16).
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Europium-labeled anti-GST antibody (donor fluorophore).
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Streptavidin-conjugated Allophycocyanin (APC) (acceptor fluorophore).
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GNE-781 serially diluted in DMSO.
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Procedure:
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Add 2 µL of serially diluted GNE-781 or DMSO vehicle to the wells of a 384-well plate.
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Add 8 µL of a master mix containing GST-CBP bromodomain and the biotinylated H4 peptide in assay buffer.
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Incubate for 30 minutes at room temperature.
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Add 10 µL of a detection mix containing the Europium-labeled anti-GST antibody and Streptavidin-APC in assay buffer.
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Incubate for 60 minutes at room temperature, protected from light.
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Read the plate on a TR-FRET enabled plate reader, with excitation at 340 nm and emission at 620 nm (Europium) and 665 nm (APC).
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Calculate the TR-FRET ratio (665 nm / 620 nm) and plot against the inhibitor concentration to determine the IC50.
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MYC Expression Assay in MV-4-11 Cells
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Cell Culture:
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Culture MV-4-11 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum and 2 mM L-glutamine.
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Procedure:
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Plate MV-4-11 cells at a density of 10,000 cells/well in a 96-well plate.
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Treat cells with serial dilutions of GNE-781 (final DMSO concentration of 0.1%).
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Incubate for 4 hours at 37°C.
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Lyse the cells and quantify MYC mRNA levels using the QuantiGene 2.0 Plex Assay according to the manufacturer's instructions.
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Measure luminescence using a plate reader.
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Calculate the EC50 value by fitting the data to a four-parameter logistic curve.
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MOLM-16 AML Xenograft Model
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Animal Model:
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Use female SCID beige mice, 6-8 weeks old.
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Procedure:
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Subcutaneously implant 5 x 10^6 MOLM-16 cells in the flank of each mouse.
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Allow tumors to reach a volume of approximately 100-200 mm³.
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Randomize mice into vehicle and treatment groups.
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Administer GNE-781 orally, twice daily (BID), at the desired doses (e.g., 3, 10, 30 mg/kg).
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Measure tumor volume and body weight twice weekly.
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After the specified treatment duration (e.g., 21 days), euthanize the mice and excise the tumors for further analysis.
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Calculate tumor growth inhibition (TGI) using the formula: %TGI = (1 - (ΔT/ΔC)) x 100, where ΔT is the change in tumor volume in the treated group and ΔC is the change in tumor volume in the control group.
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Preclinical Safety and Toxicology
Repeat-dose toxicity studies of GNE-781 were conducted in rats and dogs. The findings revealed that GNE-781 was generally well-tolerated, but some on-target toxicities were observed, consistent with the known roles of CBP/p300 in cellular differentiation.
Key Findings:
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Hematological: Marked effects on thrombopoiesis (platelet production) were observed in both species. Evidence of inhibition of erythroid, granulocytic, and lymphoid cell differentiation was also noted.
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Gastrointestinal and Reproductive Tissues: Deleterious changes were observed in these tissues.
These findings highlight the critical role of CBP/p300 in stem cell differentiation and are consistent with effects seen with other epigenetic modulators, such as BET bromodomain inhibitors.
Representative Preclinical Toxicology Study Protocol
The following is a generalized protocol for a 28-day repeat-dose toxicology study in rats, as would be conducted under Good Laboratory Practice (GLP) guidelines.
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Test System: Sprague-Dawley rats (equal numbers of males and females).
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Groups: Vehicle control and at least three dose levels of GNE-781 (low, mid, high). A recovery group may be included for the high dose and control groups.
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Dosing: Oral gavage, once or twice daily for 28 consecutive days.
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Observations:
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Mortality and Morbidity: Twice daily.
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Clinical Signs: Daily.
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Body Weight and Food Consumption: Weekly.
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Ophthalmology: Pre-dose and at termination.
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Clinical Pathology (Hematology, Coagulation, Serum Chemistry): Pre-dose and at termination.
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Urinalysis: At termination.
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Toxicokinetics: Blood samples collected at specified time points on the first and last day of dosing to determine systemic exposure (AUC, Cmax).
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Necropsy and Histopathology:
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Full necropsy of all animals.
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Organ weights recorded.
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A comprehensive panel of tissues collected and preserved.
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Histopathological examination of tissues from control and high-dose groups, with subsequent examination of lower-dose groups for any target organs identified.
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Discovery and Development Workflow
Figure 2: GNE-781 discovery and development workflow.
Conclusion
GNE-781 is a highly potent and selective CBP/p300 bromodomain inhibitor that has demonstrated promising preclinical anti-tumor activity. Its development showcases the power of structure-based drug design in achieving high target selectivity and favorable drug-like properties. The preclinical safety profile, while revealing on-target toxicities, provides valuable insights into the biological roles of CBP/p300 and informs the potential clinical development path for this class of inhibitors. Further investigation into the therapeutic potential of GNE-781 and other selective CBP/p300 inhibitors is warranted.
